molecular formula C36H41F3N4O7S B1408573 (S)-Fmoc-2-amino-5-(N'-Pbf-N''-trifluoroethyl-guanidino)-pentanoic acid CAS No. 1060769-47-2

(S)-Fmoc-2-amino-5-(N'-Pbf-N''-trifluoroethyl-guanidino)-pentanoic acid

Cat. No.: B1408573
CAS No.: 1060769-47-2
M. Wt: 730.8 g/mol
InChI Key: JKZRKYJXBIGOTP-LJAQVGFWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Fmoc-2-amino-5-(N’-Pbf-N’'-trifluoroethyl-guanidino)-pentanoic acid is a synthetic compound used primarily in peptide synthesis. It is a derivative of arginine, an amino acid, and is often utilized in the field of biochemistry and molecular biology for the modification and synthesis of peptides and proteins. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used to protect the amino group during peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-Fmoc-2-amino-5-(N’-Pbf-N’'-trifluoroethyl-guanidino)-pentanoic acid typically involves multiple steps:

    Protection of the Amino Group: The amino group of arginine is protected using the Fmoc group. This is achieved by reacting arginine with Fmoc chloride in the presence of a base such as sodium carbonate.

    Introduction of the Guanidino Group: The guanidino group is introduced by reacting the protected arginine with a suitable guanidylating agent, such as N,N’-bis(tert-butoxycarbonyl)-S-methylisothiourea.

    Trifluoroethylation: The guanidino group is then modified by introducing a trifluoroethyl group. This is typically done using trifluoroethyl iodide in the presence of a base like potassium carbonate.

    Deprotection: The final step involves the removal of the protecting groups to yield the desired compound.

Industrial Production Methods: Industrial production of (S)-Fmoc-2-amino-5-(N’-Pbf-N’'-trifluoroethyl-guanidino)-pentanoic acid follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC).

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the guanidino group, leading to the formation of urea derivatives.

    Reduction: Reduction reactions can be used to modify the guanidino group, potentially converting it to an amine.

    Substitution: The trifluoroethyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Urea derivatives.

    Reduction: Amine derivatives.

    Substitution: Various alkyl or aryl substituted derivatives.

Scientific Research Applications

(S)-Fmoc-2-amino-5-(N’-Pbf-N’'-trifluoroethyl-guanidino)-pentanoic acid is widely used in scientific research, particularly in the fields of:

    Chemistry: As a building block in the synthesis of complex peptides and proteins.

    Biology: For the study of protein-protein interactions and enzyme mechanisms.

    Medicine: In the development of peptide-based therapeutics and diagnostic agents.

    Industry: In the production of synthetic peptides for research and pharmaceutical applications.

Mechanism of Action

The compound exerts its effects primarily through its role in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The guanidino group, modified with the trifluoroethyl group, can interact with various molecular targets, including enzymes and receptors, influencing their activity and function.

Comparison with Similar Compounds

    Fmoc-Arginine: Similar in structure but lacks the trifluoroethyl modification.

    Boc-Arginine: Uses a different protecting group (tert-butoxycarbonyl) instead of Fmoc.

    Cbz-Arginine: Uses a benzyloxycarbonyl protecting group.

Uniqueness: (S)-Fmoc-2-amino-5-(N’-Pbf-N’'-trifluoroethyl-guanidino)-pentanoic acid is unique due to the presence of the trifluoroethyl group, which can impart different chemical properties and reactivity compared to other arginine derivatives. This modification can enhance the compound’s stability and influence its interactions with molecular targets.

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[N-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonyl]-N'-(2,2,2-trifluoroethyl)carbamimidoyl]amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H41F3N4O7S/c1-20-21(2)31(22(3)27-17-35(4,5)50-30(20)27)51(47,48)43-33(41-19-36(37,38)39)40-16-10-15-29(32(44)45)42-34(46)49-18-28-25-13-8-6-11-23(25)24-12-7-9-14-26(24)28/h6-9,11-14,28-29H,10,15-19H2,1-5H3,(H,42,46)(H,44,45)(H2,40,41,43)/t29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKZRKYJXBIGOTP-LJAQVGFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCC(F)(F)F)NCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCC(F)(F)F)NCCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H41F3N4O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

730.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-Fmoc-2-amino-5-(N'-Pbf-N''-trifluoroethyl-guanidino)-pentanoic acid
Reactant of Route 2
Reactant of Route 2
(S)-Fmoc-2-amino-5-(N'-Pbf-N''-trifluoroethyl-guanidino)-pentanoic acid
Reactant of Route 3
Reactant of Route 3
(S)-Fmoc-2-amino-5-(N'-Pbf-N''-trifluoroethyl-guanidino)-pentanoic acid
Reactant of Route 4
(S)-Fmoc-2-amino-5-(N'-Pbf-N''-trifluoroethyl-guanidino)-pentanoic acid
Reactant of Route 5
Reactant of Route 5
(S)-Fmoc-2-amino-5-(N'-Pbf-N''-trifluoroethyl-guanidino)-pentanoic acid
Reactant of Route 6
Reactant of Route 6
(S)-Fmoc-2-amino-5-(N'-Pbf-N''-trifluoroethyl-guanidino)-pentanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.